Rosuvastatin (D6 Sodium) is a stable isotope-labeled derivative of rosuvastatin, a medication primarily used to manage cholesterol levels and reduce cardiovascular risk. The compound is characterized by the chemical formula C22H27FN3NaO6S and has a CAS number of 2070009-41-3. The D6 designation indicates that it contains six deuterium atoms, which are isotopes of hydrogen, enhancing its utility in analytical chemistry, particularly in mass spectrometry applications for quantifying rosuvastatin levels in biological samples .
Rosuvastatin (D6 Sodium) exhibits biological activity similar to that of its parent compound, rosuvastatin. It acts as a competitive inhibitor of hydroxymethylglutaryl-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition leads to:
The synthesis of Rosuvastatin (D6 Sodium) typically involves:
Rosuvastatin (D6 Sodium) serves primarily as an internal standard in analytical chemistry, particularly for:
Studies on Rosuvastatin (D6 Sodium) have indicated potential interactions with various drugs and biological systems:
Several compounds share structural similarities with Rosuvastatin (D6 Sodium), including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Atorvastatin | C22H28FN3O5 | Higher potency; longer half-life |
| Simvastatin | C22H33O5 | Prodrug form; requires metabolic activation |
| Pravastatin | C17H17O5 | Less potent; hydrophilic nature |
Rosuvastatin (D6 Sodium) is unique due to its stable isotope labeling, which provides enhanced accuracy in quantification studies compared to non-labeled counterparts. Its specific structural modifications allow for precise tracking within biological systems, making it invaluable for pharmacokinetic research and clinical studies focused on cholesterol management .
Rosuvastatin (D6 Sodium) exhibits distinctive solubility characteristics that fundamentally influence its pharmaceutical behavior and therapeutic applications. The compound demonstrates a hydrophilic nature with an octanol/water partition coefficient of approximately 0.13 at pH 7.0, positioning it among the most water-preferring statins in clinical use [1] [2]. This hydrophilicity is maintained despite deuterium substitution, as the isotopic modification does not significantly alter the compound's overall polarity or hydrogen-bonding capacity [3].
The aqueous solubility profile of rosuvastatin exhibits notable pH-dependency, with enhanced dissolution observed in alkaline conditions. In phosphate buffer at pH 6.8, rosuvastatin calcium demonstrates solubility of 14.34 ± 1.86 mg/mL, representing a 1.88-fold enhancement compared to neutral water conditions (7.64 ± 0.24 mg/mL) [4]. Conversely, in acidic conditions such as acetate buffer at pH 4.5, solubility decreases to 2.42 ± 0.09 mg/mL, reflecting the compound's ionic equilibrium behavior [4].
The sodium salt form of rosuvastatin D6 exhibits favorable solubility characteristics compared to the calcium salt. This enhancement stems from the monovalent ionic interaction, which reduces lattice energy and facilitates dissolution [5]. The molecular weight of rosuvastatin D6 sodium (509.56 g/mol) represents a minimal increase of 6.04 g/mol compared to the non-deuterated sodium salt (503.52 g/mol), attributable to the six deuterium atoms substituting hydrogen atoms in the isopropyl group [6] [7].
Solubility enhancement strategies have demonstrated significant improvements in aqueous dissolution. Mixed hydrotropic approaches using sodium salicylate, sodium benzoate, and urea achieve solubility increases of up to 292.9-fold at 40% w/v concentrations [5]. The mechanism involves weak ionic interactions at lower concentrations and molecular aggregation at higher concentrations, facilitating inclusion complex formation [8].
| Medium | Solubility (mg/mL) | Enhancement Factor | Reference Conditions |
|---|---|---|---|
| Water (pH 7.0) | 7.64 ± 0.24 | Baseline | 37°C |
| Phosphate buffer (pH 6.8) | 14.34 ± 1.86 | 1.88x | 37°C |
| Acetate buffer (pH 4.5) | 2.42 ± 0.09 | 0.32x | 37°C |
| DMSO | 100 | Very high | Room temperature |
| PEG400 mixture | Enhanced | Significant | 298.15 K |
The stability profile of rosuvastatin D6 sodium under various stress conditions reveals selective vulnerability to specific degradation pathways. The compound demonstrates stability under neutral hydrolytic, oxidative, and thermal conditions while exhibiting lability under acidic hydrolytic and photolytic stress [9] [10].
Under acidic hydrolytic conditions (0.1 M HCl), rosuvastatin undergoes significant degradation within 24 hours, generating two major degradation products at retention times of 3.213 and 3.447 minutes [11]. The degradation mechanism involves esterification to lactone forms, which subsequently undergo hydrolysis to regenerate the parent compound along with diastereoisomeric forms [9].
Photolytic degradation represents the most rapid degradation pathway, with complete conversion to cyclic derivatives (FP-B epimers) occurring within 3 hours at room temperature under UV irradiation [12]. These epimeric compounds retain the stereogenic carbon configuration (3R,5S) while exhibiting opposite absolute configurations at the newly formed stereogenic center [12].
Oxidative stress conditions (3% H2O2) induce formation of four major degradation products at retention times of 2.280, 2.613, 3.033, and 3.227 minutes, indicating complex oxidative pathways involving multiple reaction sites [11]. The hydroxyl groups and the pyrimidine ring system represent primary targets for oxidative attack [13].
Thermal stability assessment reveals remarkable stability up to 200°C, with decomposition onset observed only at elevated temperatures. The compound maintains structural integrity during routine storage conditions, supporting the established storage temperature of -20°C for optimal preservation [6] [14].
| Stress Condition | Stability | Degradation Products | Time to Complete Degradation |
|---|---|---|---|
| Acid hydrolysis (0.1 M HCl) | Labile | 2 major peaks | 24 hours |
| Base hydrolysis (0.1 M NaOH) | Stable | Minimal | >24 hours |
| Oxidative (3% H2O2) | Labile | 4 major peaks | 24 hours |
| Photolytic (UV light) | Labile | 2 cyclic derivatives | 3 hours |
| Thermal (70°C) | Stable | None detected | >24 hours |
| Neutral hydrolysis | Stable | None detected | >24 hours |
The thermal behavior of rosuvastatin compounds reveals complex phase transition phenomena dependent on salt form and crystalline state. Rosuvastatin calcium exhibits a characteristic melting point range of 173-185°C with an enthalpy of fusion of 19.80 J/g, indicating moderate crystalline stability [15] [16].
Differential scanning calorimetry (DSC) analysis reveals multiple thermal events in rosuvastatin calcium. The initial endothermic event at 72.29°C corresponds to water loss from hydrated forms, followed by the primary melting endotherm at 170.15°C [16]. The broad endothermic peak preceding the melting point indicates the presence of bound water molecules, typically representing monohydrate stoichiometry [16].
Phase transition behavior varies significantly among different salt forms. The sodium salt exhibits a lower melting point range (128-131°C) compared to the calcium salt, reflecting weaker ionic interactions and reduced lattice energy [17]. This thermal property difference influences processing conditions and formulation strategies.
Amorphous forms demonstrate enhanced thermal reactivity with broader, less defined endothermic events. The amorphous state of rosuvastatin calcium shows thermal events at lower temperatures with reduced enthalpy values, indicating decreased crystalline order and increased molecular mobility [16].
Deuterium substitution effects on thermal properties remain largely unexplored for rosuvastatin D6 sodium. However, general principles suggest minimal impact on bulk thermal properties due to the limited number of deuterium atoms relative to the overall molecular structure [3].
| Property | Rosuvastatin Calcium | Rosuvastatin D6 Sodium | Notes |
|---|---|---|---|
| Melting Point (°C) | 173-185 | Not determined | Calcium salt reference |
| Decomposition Temperature (°C) | 200 | Not determined | Decomposition onset |
| Enthalpy of Fusion (J/g) | 19.80 | Not determined | Endothermic peak |
| Thermal Stability Range (°C) | 25-200 | Similar to parent | Stable below 200°C |
| Water Loss Temperature (°C) | 72-100 | Not determined | Hydrate form |
The salt formation characteristics of rosuvastatin D6 sodium involve specific ionic interactions that influence both physicochemical properties and pharmaceutical performance. The monovalent sodium interaction creates a 1:1 stoichiometric relationship between the drug anion and sodium cation, contrasting with the 2:1 relationship observed in calcium and zinc salts [6] [18].
Ionic bonding strength in the sodium salt is inherently weaker than divalent cation salts, facilitating dissolution and potentially enhancing bioavailability. The carboxylate group serves as the primary binding site, forming ionic interactions with the sodium cation while maintaining the stereochemical integrity of the drug molecule [19].
Crystalline behavior of rosuvastatin sodium can exist in both amorphous and crystalline forms, with the amorphous state generally providing enhanced solubility at the expense of physical stability. Multiple polymorphic forms have been identified for rosuvastatin calcium, including Forms A, B, and C, each exhibiting distinct physicochemical properties [20] [21].
Comparative salt properties reveal significant differences in pharmaceutical behavior:
| Salt Form | Molecular Weight | Stoichiometry | Solubility Enhancement | Ionic Bonding | Stability |
|---|---|---|---|---|---|
| Rosuvastatin Sodium | 503.52 | 1:1 | Moderate | Monovalent | Stable |
| Rosuvastatin Calcium | 1001.14 | 2:1 | Low | Divalent | More stable |
| Rosuvastatin Zinc | ≈1000 | 2:1 | Moderate | Divalent | Stable |
| Rosuvastatin D6 Sodium | 509.56 | 1:1 | Similar to sodium | Monovalent | Stable |
Zinc salt formation represents an alternative approach that may offer advantages in specific therapeutic contexts. The zinc salt demonstrates bioequivalence to the calcium salt while potentially providing enhanced stability and processing advantages [22] [23].
The deuterium isotope effect in rosuvastatin D6 sodium introduces subtle but potentially significant modifications to the compound's physicochemical behavior. The kinetic isotope effect typically ranges from 6-10 fold for C-D versus C-H bonds, suggesting enhanced metabolic stability for the deuterated compound [3] [24].
Molecular weight comparison reveals the deuterated form exhibits a 6.04 g/mol increase (509.56 vs 503.52 g/mol) while maintaining identical molecular formula except for deuterium substitution [6] [7]. This minimal mass increase preserves the compound's overall physicochemical character while potentially influencing metabolic pathways.
Vibrational frequency differences between C-H and C-D bonds result in lower zero-point energy for deuterated bonds, leading to higher activation energy requirements for bond cleavage. This fundamental difference may translate to enhanced metabolic stability and potentially prolonged biological half-life [24].
Hydrophilicity maintenance is preserved in the deuterated form, as deuterium substitution does not significantly alter the compound's polar character or hydrogen-bonding capacity. The octanol/water partition coefficient remains approximately 0.13, maintaining the hydrophilic classification [1] [2].
Solubility profile similarities between deuterated and non-deuterated forms suggest minimal impact on pharmaceutical formulation strategies. The sodium salt form continues to provide enhanced solubility compared to calcium salt variants, supporting similar dosage form development approaches.
| Property | Hydrogen (Control) | Deuterium (D6) | Clinical Significance |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) | 1.0 | 6-10x stronger | Slower metabolism |
| C-H Bond Strength | Standard | Not applicable | Slower bond cleavage |
| C-D Bond Strength | Not applicable | 6-10x stronger | Slower bond cleavage |
| Vibrational Frequency | Higher | Lower | Reduced reactivity |
| Zero-point Energy | Higher | Lower | Increased stability |
| Activation Energy | Lower | Higher | Reduced reaction rate |
| Metabolic Stability | Baseline | Enhanced | Improved stability |
| Half-life Effect | Baseline | Potentially longer | Extended duration |
The analytical implications of deuterium substitution include distinct mass spectrometric signatures that enable precise quantification in biological matrices. The 6-dalton mass difference facilitates internal standard applications in liquid chromatography-mass spectrometry methods, providing enhanced analytical accuracy [25].